1-(溴甲基)-3-氯-5-甲基苯

描述

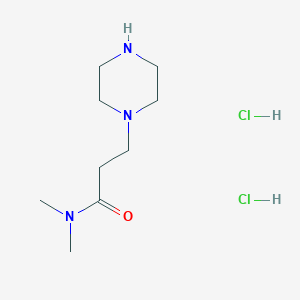

1-(Bromomethyl)-3-chloro-5-methylbenzene, commonly known as BMMCB, is an aromatic compound with a molecular formula of C7H7BrCl. It is a colorless, volatile liquid with a pungent odor. It is commonly used as a reagent in organic synthesis, and has a wide range of applications in the pharmaceutical, agricultural, and industrial sectors. BMMCB is also used as a flame retardant and as a catalyst in the production of polymers.

科学研究应用

溴化和转化为含硫衍生物

1-(溴甲基)-3-氯-5-甲苯已在溴化反应中得到探索。例如,已经研究了相关二甲苯的 NBS 溴化,产生了 1-溴-4-溴甲基-2,5-二甲氧基-3-甲苯等产物。正如 Aitken 等人 (2016) 在《四面体快报》中所述,此类反应对于创造含硫醌衍生物至关重要 (Aitken 等人,2016)。

超支化聚醚的合成

在聚合物化学中,1-(溴甲基)-3-氯-5-甲苯衍生物(如 5-(溴甲基)-1,3-二羟基苯)已用于合成超支化聚醚。正如 Uhrich 等人 (1992) 在《大分子》中所报道的,此类聚合物具有高分子量,已被研究用于各种应用 (Uhrich 等人,1992)。

分子支架制备

1-(溴甲基)-3-氯-5-甲苯及其类似物已用于制备分子支架,如 1,3,5-三(氨甲基)-2,4,6-三乙基苯。这些支架用作各种分子受体的基础结构,突出了它们在化学合成和设计中的重要性。华莱士等人 (2005) 在《合成》中详细阐述了这一应用 (Wallace 等人,2005)。

各向异性位移参数研究

Mroz 等人 (2020) 在《晶体学法. C 卷,结构化学》中的研究利用 1-(溴甲基)-3-氯-5-甲苯来检查同晶化合物的各向异性位移参数,通过 X 射线衍射实验促进了对分子结构的更深入理解 (Mroz 等人,2020)。

光激反应

该化合物及其变体也在光激反应中找到了用途。例如,Vaillard 等人 (2004) 在《有机化学杂志》中的工作展示了芳基和烷基氯化物以及溴化物与还原的苯甲酸乙酯单阴离子的反应,导致形成各种还原产物 (Vaillard 等人,2004)。

属性

IUPAC Name |

1-(bromomethyl)-3-chloro-5-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKRIDTZJKXGKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-3-chloro-5-methylbenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2611243.png)

![Cyclopent-3-en-1-yl-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2611244.png)

![N-(2-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide](/img/structure/B2611246.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2611253.png)

![Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride](/img/structure/B2611256.png)

![N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide](/img/structure/B2611257.png)